1-methyl-4-[2-methyl-6-(4H-1,2,4-triazol-4-yl)-3-pyridinyl]-1H-pyrrolo[2,3-b]pyridine
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Description
1,2,4-Triazole is a nitrogenous heterocyclic compound . It’s a type of azole, which is a five-membered aromatic ring containing two carbon and three nitrogen atoms . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be determined by single X-ray crystal diffraction, and further characterized by elemental analysis, IR, TGA and PXRD .Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazole derivatives can be complex and varied, depending on the specific derivative and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, 1,2,4-triazole derivatives can have different properties depending on their substituents .Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-methyl-4-[2-methyl-6-(1,2,4-triazol-4-yl)pyridin-3-yl]pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6/c1-11-12(3-4-15(20-11)22-9-18-19-10-22)13-5-7-17-16-14(13)6-8-21(16)2/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMUTJDFEOACFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N2C=NN=C2)C3=C4C=CN(C4=NC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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